
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione, also known as DCQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of naphthoquinone derivatives and has shown promising results in several studies for its unique properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves the generation of reactive oxygen species (ROS) and the inhibition of various enzymes involved in DNA replication and transcription. 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to inhibit the activity of topoisomerase II, which is essential for DNA replication, and NF-κB, which promotes the growth and survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the activity of NF-κB. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to possess anti-inflammatory and anti-microbial properties. It has been found to inhibit the activity of COX-2, which is an enzyme that promotes inflammation, and to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential use in various scientific research applications. However, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione also has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action is not fully understood, and further studies are needed to elucidate its potential use in various scientific research applications.
Direcciones Futuras
There are several future directions for the study of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione. One potential direction is to further elucidate its mechanism of action and potential use in cancer research. Another potential direction is to study its potential use in other scientific research applications, such as anti-inflammatory and anti-microbial research. In addition, further studies are needed to evaluate the safety and toxicity of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione involves the reaction of 2,3-dichloro-1,4-naphthoquinone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction yields 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione as a yellow solid, which is then purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and NMR spectroscopy.
Aplicaciones Científicas De Investigación
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has been extensively studied for its potential use in various scientific research applications. It has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. In cancer research, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has shown promising results as a potential chemotherapeutic agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, which is an essential enzyme for DNA replication. In addition, 5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione has also been found to inhibit the activity of NF-κB, which is a transcription factor that promotes the growth and survival of cancer cells.
Propiedades
Número CAS |
116133-08-5 |
|---|---|
Nombre del producto |
5-Amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione |
Fórmula molecular |
C10H5Cl2NO3 |
Peso molecular |
258.05 g/mol |
Nombre IUPAC |
5-amino-2,3-dichloro-8-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5Cl2NO3/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,14H,13H2 |
Clave InChI |
AHIYWLCWYLPNLP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O |
SMILES canónico |
C1=CC(=C2C(=C1N)C(=O)C(=C(C2=O)Cl)Cl)O |
Sinónimos |
1,4-Naphthoquinone imine, 6,7-dichloro-5,8-dihydroxy- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



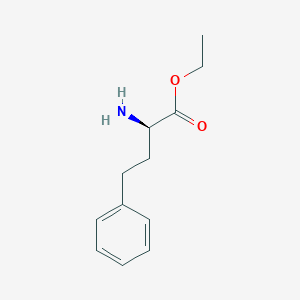
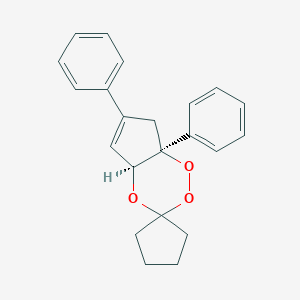
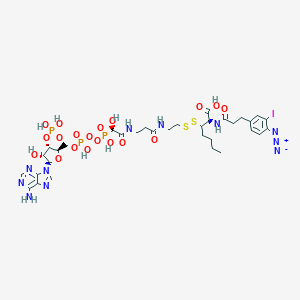
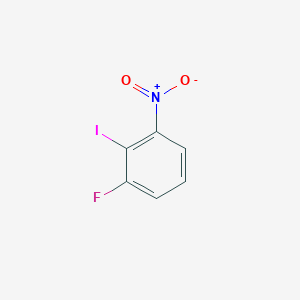

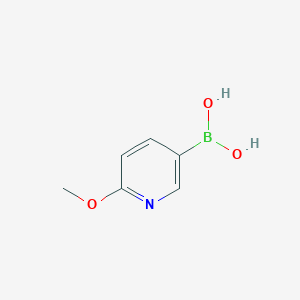
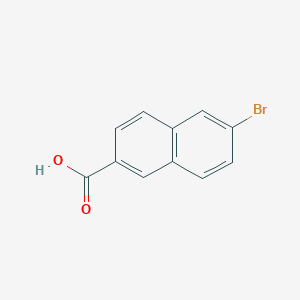
![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
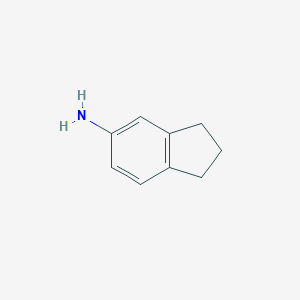
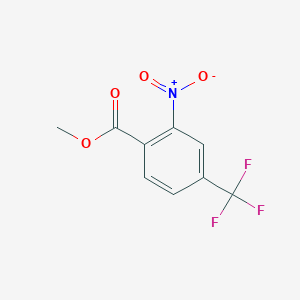
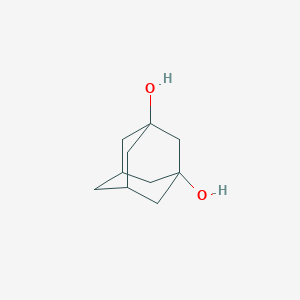
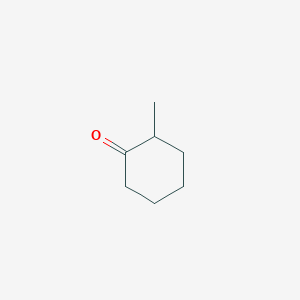
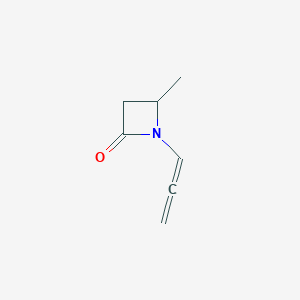
![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)